
1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea, also known as CEP-18452, is a small molecule inhibitor that has shown promising results in scientific research studies. It is a potent and selective inhibitor of the enzyme c-Met, which is involved in various cellular processes such as cell proliferation, migration, and survival.
Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea have been studied for their anticancer properties. For instance, the study on AKF-D52, a synthetic phenoxypyrimidine urea derivative, demonstrated significant antiproliferative effects on non-small cell lung cancer (NSCLC) cells. AKF-D52 induced both caspase-dependent and -independent apoptotic cell death and cytoprotective autophagy, showing promise as a potential therapeutic agent for lung cancer treatment (Gil et al., 2021). Another study designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. Compound 7u, in particular, demonstrated potent inhibitory activity, highlighting the potential of these derivatives as anticancer agents and BRAF inhibitors (Feng et al., 2020).
Antimicrobial Evaluation
A study on the synthesis, characterization, and antimicrobial evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes presented new derivatives with significant antimicrobial properties. These compounds, prepared by condensation reactions, were characterized by various spectroscopic methods, indicating their potential as antimicrobial agents (Rani et al., 2014).
Chemical Synthesis and Material Science
Research into the chemical synthesis and material properties of compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea has provided insights into their potential applications. For example, studies on the electro-Fenton degradation of antimicrobials triclosan and triclocarban demonstrated the effectiveness of this method in breaking down harmful substances in water, potentially contributing to environmental protection efforts (Sirés et al., 2007). Another study focused on the synthesis and characterization of bis-chalcone derivatives doped polymer, exploring their nonlinear optical parameters and optical limiting behavior, which could have implications for the development of optical materials (Shettigar et al., 2006).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-25-16-8-7-12(19)9-15(16)23-17(24)22-13-10-20-18(21-11-13)26-14-5-3-2-4-6-14/h2-11H,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGKMCAYJDINIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


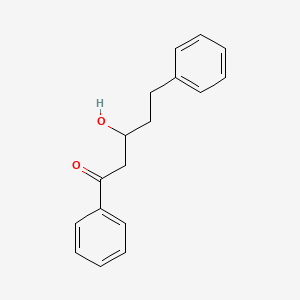

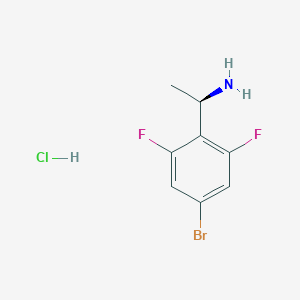
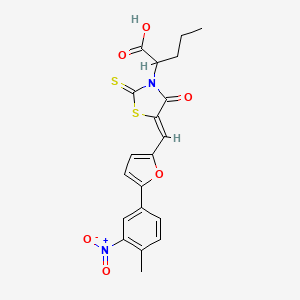
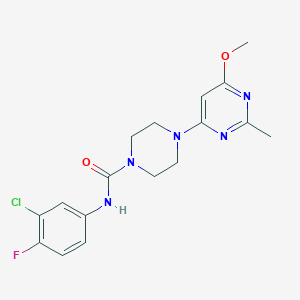
![1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2866466.png)

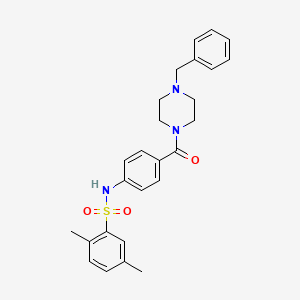


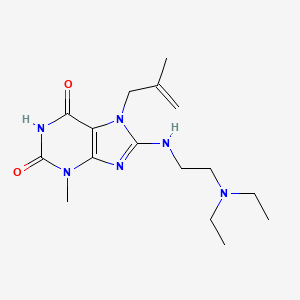
![Methyl 2-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate](/img/structure/B2866477.png)